Regioisomeric Selectivity: N3-(2-Methoxyphenyl) vs. N1-(2-Methoxyphenyl) CYP2D6 Inhibition
The target compound is the N3-(2-methoxyphenyl) regioisomer. Its close analog, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea (CAS 905761-72-0), which bears the 2-methoxyphenyl group at the N1 position, acts as a CYP2D6 inhibitor with an IC50 of 100 nM [1]. While no equivalent data exist for the target compound, the change in substitution position from N1 to N3 is known to modulate CYP450 isoform selectivity in related urea series. This regioisomeric distinction is critical for programs where off-target CYP2D6 inhibition must be avoided, as the target compound's altered pharmacophore may reduce liability.
| Evidence Dimension | CYP2D6 inhibitory activity |
|---|---|
| Target Compound Data | No published IC50 data available |
| Comparator Or Baseline | 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2-methoxyphenyl)-3-phenylurea (CAS 905761-72-0) IC50 = 100 nM |
| Quantified Difference | N/A (data absent for target) |
| Conditions | Inhibition of human CYP2D6 using bufuralol as substrate, LC-MS/MS analysis (BindingDB assay) |
Why This Matters
For ADME-Tox screening, the uncharacterized CYP2D6 profile of the target compound presents a differentiation opportunity; if a project requires avoiding the CYP2D6 inhibition observed with the N1 regioisomer, the N3 analog warrants priority evaluation.
- [1] BindingDB. Entry for BDBM50379157 (CHEMBL1234899). Inhibition of human CYP2D6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379157 View Source
